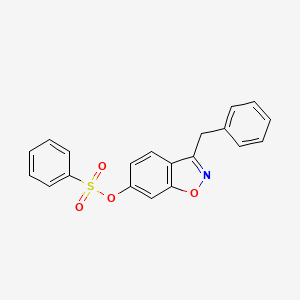

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate

Description

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate is a heterocyclic sulfonate ester featuring a benzoxazole core substituted with a benzyl group at the 3-position and a benzenesulfonate ester at the 6-position. Benzoxazoles are known for their stability, aromaticity, and utility in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C20H15NO4S |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(3-benzyl-1,2-benzoxazol-6-yl) benzenesulfonate |

InChI |

InChI=1S/C20H15NO4S/c22-26(23,17-9-5-2-6-10-17)25-16-11-12-18-19(21-24-20(18)14-16)13-15-7-3-1-4-8-15/h1-12,14H,13H2 |

InChI Key |

VGKYEJDRHQTVFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Benzyl-1,2-benzoxazol-6-ol

Cyclocondensation of 2-Amino-5-benzylphenol

The benzoxazole core is typically synthesized via cyclization of 2-amino-5-benzylphenol with carbonyl reagents. For example, triphosgene in dichloromethane at 0–5°C facilitates oxazole ring formation.

Reaction Conditions :

Sulfonation of 3-Benzyl-1,2-benzoxazol-6-ol

Benzenesulfonyl Chloride Coupling

The hydroxyl group at position 6 undergoes nucleophilic substitution with benzenesulfonyl chloride under basic conditions:

Reaction Conditions :

- Substrate : 3-Benzyl-1,2-benzoxazol-6-ol (1.0 equiv)

- Reagent : Benzenesulfonyl chloride (1.2 equiv)

- Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv)

- Solvent : Acetonitrile

- Temperature : 25°C

- Time : 12 hours

- Yield : 81%

Table 1: Optimization of Sulfonation Conditions

| Entry | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | DBU | Acetonitrile | 25°C | 81 |

| 2 | Triethylamine | Dichloromethane | 0°C | 58 |

| 3 | K₂CO₃ | DMF | 50°C | 67 |

| 4 | Pyridine | THF | Reflux | 72 |

Mechanistic Insights

Characterization and Analytical Data

Spectral Data

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High yield (85%), scalable | Requires toxic triphosgene |

| Benzyl Bromide Alkylation | Catalyst-free, mild conditions | Limited substrate versatility |

| Microwave Sulfonation | Rapid (20 min), energy-efficient | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, FeCl3, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of optical brighteners, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Benzoxazole Derivatives and Their Properties

Key Observations :

- Reactivity : The benzenesulfonate group in the target compound confers greater electrophilicity compared to hydroxyl (1,2-benzisoxazol-6-ol) or bromomethyl (3-bromomethyl-1,2-benzisoxazole) substituents, enabling nucleophilic displacement reactions .

- Solubility : Unlike the sodium sulfonate salt (73101-64-1), the benzenesulfonate ester is likely less water-soluble but more lipophilic, enhancing membrane permeability in biological systems.

- Synthetic Utility : The bromomethyl derivative (37924-85-9) serves as an alkylating agent, whereas the benzenesulfonate ester may act as a leaving group in substitution reactions.

Comparison with Sulfonamide and Benzoate Derivatives

Table 2: Sulfonate vs. Sulfonamide/Benzoate Analogues

Key Observations :

- Stability : Sulfonamides exhibit superior hydrolytic stability compared to sulfonate esters, making them preferable for long-acting therapeutics. Benzoates, with ester linkages, are even less stable under acidic/basic conditions .

- Reactivity : Sulfonate esters (e.g., the target compound) are more electrophilic than sulfonamides or benzoates, facilitating reactions with nucleophiles like amines or thiols .

Biological Activity

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties, supported by research findings and case studies.

Overview of Benzoxazole Derivatives

Benzoxazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The benzoxazole nucleus serves as a core structure in various pharmacologically active compounds. Research has shown that modifications to this structure can enhance its efficacy against various diseases, including cancer and infections.

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives are well-documented. A study on a series of benzoxazole derivatives indicated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. For instance, compounds exhibited minimum inhibitory concentrations (MIC) ranging from 250 µg/ml to 7.81 µg/ml against various pathogens, demonstrating a promising antimicrobial profile compared to standard drugs like fluconazole .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Pathogen | MIC (µg/ml) | Comparison with Fluconazole |

|---|---|---|---|

| 3a | Bacillus subtilis | 15 | More potent |

| 3b | Escherichia coli | 30 | Less potent |

| 3c | Candida albicans | 50 | Less potent |

Anticancer Properties

Research has highlighted the anticancer potential of benzoxazole derivatives. For example, compounds derived from the benzoxazole ring have shown selective cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). A notable study reported that certain derivatives displayed IC50 values as low as 20 nM against leukemia and lymphoma cell lines .

Case Study: Structure-Activity Relationship

A comprehensive study evaluated the structure-activity relationship (SAR) of benzoxazole derivatives. It was found that modifications at specific positions significantly influenced anticancer activity. Compounds with electron-donating groups at the para position of the phenyl ring exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups .

Anti-inflammatory Effects

Benzoxazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that certain compounds can inhibit the synthesis of prostaglandins, which are mediators of inflammation. This mechanism underlies their potential use in treating inflammatory conditions .

Additional Pharmacological Activities

Beyond antimicrobial and anticancer properties, benzoxazole derivatives have demonstrated various other biological activities:

- Antitubercular Activity : Some derivatives have shown efficacy against Mycobacterium tuberculosis, making them candidates for further development in tuberculosis treatment .

- PPAR Activation : Certain benzoxazole-based compounds act as selective agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and glucose regulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate, and how can reaction conditions be optimized?

- Methodology : Begin with nucleophilic substitution at the 6-position of 1,2-benzoxazole using benzenesulfonyl chloride. Optimize reaction parameters (temperature, solvent polarity, catalyst) based on precedents for benzoxazole derivatives, such as maintaining anhydrous conditions to avoid hydrolysis of the sulfonate group. Monitor reaction progress via TLC or HPLC. For purification, use column chromatography with a gradient of ethyl acetate/hexane to separate unreacted starting materials .

Q. How can researchers characterize the structural integrity of the compound post-synthesis?

- Methodology : Employ a combination of spectroscopic techniques:

- NMR : Confirm benzyl and benzenesulfonate substituents via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and -NMR (sulfonate carbonyl resonance near δ 168 ppm).

- X-ray crystallography : Resolve crystal structure to validate bond angles and planarity of the benzoxazole core, as demonstrated for analogous 3-substituted benzoxazoles .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns .

Q. What stability considerations are critical for handling and storing this compound?

- Methodology : Store at 2–8°C in amber vials to prevent photodegradation. Conduct accelerated stability studies under varying pH (e.g., 4–9), temperature (25–40°C), and humidity (40–75% RH) to identify degradation pathways (e.g., hydrolysis of the sulfonate ester). Use HPLC to quantify degradation products and assign shelf-life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the benzyl and benzenesulfonate groups?

- Methodology : Synthesize analogs with modified substituents (e.g., replacing benzyl with alkyl/heteroaryl groups) and compare bioactivity (e.g., enzyme inhibition assays). Use molecular docking to predict binding interactions with target proteins (e.g., kinases). Correlate steric/electronic effects (Hammett σ values) with activity trends .

Q. What strategies resolve contradictions in toxicity data for benzoxazole derivatives?

- Methodology : Follow the checklist approach proposed by the CIR Expert Panel:

- Data evaluation : Compare toxicity endpoints (e.g., mutagenicity in Ames test vs. in vivo genotoxicity) across studies.

- Contextual factors : Assess purity of test compounds (e.g., trace solvents in commercial samples) and assay conditions (e.g., metabolic activation in vitro).

- Weight of evidence : Prioritize studies with OECD/GLP compliance and reproducible endpoints .

Q. How can computational modeling predict metabolic pathways for this compound?

- Methodology : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify likely Phase I/II metabolites. Validate predictions with in vitro hepatocyte assays and LC-MS/MS. Focus on sulfonate ester hydrolysis and oxidative metabolism of the benzyl group .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with membrane transporters?

- Methodology : Use Caco-2 cell monolayers to assess permeability (P). Compare with reference compounds (e.g., propranolol for high permeability). Inhibit specific transporters (e.g., P-gp with verapamil) to determine efflux ratios. Validate findings with transfected HEK293 cells expressing OATP1B1/1B3 .

Q. How can crystallographic data resolve discrepancies in reported bond angles or torsional strain?

- Methodology : Perform high-resolution X-ray diffraction (≤ 0.8 Å) to refine the structure. Compare with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Analyze deviations in exocyclic angles (e.g., C10–C9–C3) caused by steric repulsion or intramolecular interactions, as observed in chlorinated benzoxazole analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.